molecular formula C9H13NO3 B8819858 O-Methyl norepinephrine CAS No. 1932110-67-2

O-Methyl norepinephrine

Numéro de catalogue: B8819858
Numéro CAS: 1932110-67-2
Poids moléculaire: 183.20 g/mol
Clé InChI: LNPKPYXTDNJNAQ-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Methyl norepinephrine (normetanephrine) is a primary metabolite of norepinephrine (NE), formed via catechol-O-methyl transferase (COMT)-mediated O-methylation of the 3-hydroxy group on the catechol ring . This enzymatic modification inactivates NE, converting it into a compound with minimal adrenergic receptor activity. Normetanephrine is subsequently conjugated or deaminated to form 3-methoxy-4-hydroxymandelic acid (VMA), a terminal metabolite excreted in urine . The O-methylation process is critical for regulating catecholamine bioavailability, as demonstrated by studies showing that COMT inhibitors like pyrogallol prolong the pressor effects of epinephrine but have weaker effects on NE .

Propriétés

Numéro CAS

1932110-67-2

Formule moléculaire

C9H13NO3

Poids moléculaire

183.20 g/mol

Nom IUPAC

4-[(1R)-2-amino-1-methoxyethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m0/s1

Clé InChI

LNPKPYXTDNJNAQ-VIFPVBQESA-N

SMILES isomérique

CO[C@@H](CN)C1=CC(=C(C=C1)O)O

SMILES canonique

COC(CN)C1=CC(=C(C=C1)O)O

Origine du produit

United States

Analyse Des Réactions Chimiques

Enzymatic O-Methylation via COMT

Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine, forming O-methyl norepinephrine (normetanephrine) and S-adenosylhomocysteine. This reaction predominantly occurs in the liver and kidneys .

Reaction Enzyme Cofactors Products References
Norepinephrine + SAM → O-Methyl norepinephrine + SAHCOMTMg²⁺Normetanephrine, SAH
  • Kinetics : COMT exhibits a Km of ~230 μM for norepinephrine and a Vmax of ~12 nmol/min/mg protein in hepatic tissues .

  • Inhibition : Tolcapone and entacapone competitively inhibit COMT, reducing normetanephrine synthesis .

Degradation via Monoamine Oxidase (MAO)

O-Methyl norepinephrine undergoes deamination by MAO-A/MAO-B to form 3-methoxy-4-hydroxyphenylglycol (MHPG), a major urinary metabolite .

Reaction Enzyme Cofactors Products References
O-Methyl norepinephrine + H₂O + O₂ → MHPG + NH₃ + H₂O₂MAO-A/MAO-BFADMHPG, Ammonia, H₂O₂
  • Tissue Specificity : MAO-A dominates in neuronal tissues, while MAO-B is prevalent in glial cells .

Autoxidation and Cyclization

Under oxidative conditions, O-methyl norepinephrine undergoes autoxidation, forming quinone intermediates that cyclize via intramolecular Michael addition. This process is pH-dependent and generates neurotoxic metabolites implicated in neurodegenerative diseases .

Condition Intermediate Product Rate Constant (k) References
pH 7.4, 37°Co-QuinoneCyclized aminochrome1.2 × 10⁻³ s⁻¹
pH 5.0, 37°CProtonated o-QuinoneCyclized leucoaminochrome3.8 × 10⁻⁴ s⁻¹
  • Mechanism : At physiological pH, unprotonated o-quinones react via nucleophilic attack by the side-chain amine, while protonated quinones follow a concerted cyclization pathway .

From Methyldopa

Alpha-methyldopa is decarboxylated to alpha-methyldopamine, which is β-hydroxylated to form alpha-methylnorepinephrine (a structural analog of O-methyl norepinephrine) .

Step Reaction Enzyme References
1Methyldopa → Alpha-methyldopamineDOPA decarboxylase
2Alpha-methyldopamine → Alpha-methylnorepinephrineDopamine β-hydroxylase
  • Pharmacological Relevance : Alpha-methylnorepinephrine acts as a "false neurotransmitter" with 60–15,000× lower vasoconstrictor potency than norepinephrine .

Structural and Thermodynamic Data

  • Molecular Formula : C₉H₁₃NO₃ .

  • pKa : 8.64 (amine group), 9.63 (phenolic hydroxyl) .

  • Solubility : 14.6 mg/mL in water; sparingly soluble in ethanol .

Property Value References
Melting Point216–218°C (decomp.)
LogP (Partition Coefficient)-0.77
Polar Surface Area86.71 Ų

Analytical Detection

  • Chromatography : Reverse-phase HPLC with electrochemical detection (LOD: 0.1 ng/mL) .

  • Mass Spectrometry : ESI-MS m/z 184.1 [M+H]⁺; CCS 141.08 Ų (predicted) .

Comparaison Avec Des Composés Similaires

Catecholamine Metabolites

Compound Structure Activity/Function Metabolic Pathway Key Findings References
Norepinephrine Catechol (3,4-dihydroxy) α/β-adrenergic receptor agonist COMT → normetanephrine; MAO Active neurotransmitter
Normetanephrine 3-O-methyl Inactive metabolite Glucuronidation; MAO → VMA No receptor affinity
Metanephrine 3-O-methyl epinephrine Inactive metabolite Similar to normetanephrine Prolonged by COMT inhibitors
3,5-Dihydroxy-4-Methoxyphenethylamine 4-O-methyl, 3,5-dihydroxy NE-releasing agent β-hydroxylation → active analog Releases stored NE in heart
  • Key Insight: O-methylation at the 3-position (normetanephrine) abolishes adrenergic activity, while methylation at the 4-position (3,5-dihydroxy-4-methoxyphenethylamine) retains NE-releasing properties, highlighting positional specificity .

Functional and Pharmacological Comparisons

Receptor Interaction and Activity

  • Normetanephrine: Lacks agonist activity at α/β-adrenergic receptors due to loss of catechol hydroxyl groups required for binding .
  • 3,5-Dihydroxy-4-Methoxyphenethylamine: Unlike normetanephrine, this derivative releases NE from cardiac stores by displacing synaptic vesicles, with an ED50 comparable to tyramine . Cocaine and bretylium (uptake inhibitors) partially block this effect, suggesting dual mechanisms of action .

Metabolic Pathways

  • COMT vs. MAO Dominance: In peripheral tissues, NE is predominantly metabolized by COMT to normetanephrine . In the brain, MAO is the primary pathway for NE degradation, with COMT playing a minor role .

Therapeutic Implications

  • O-Methylated Pro-Drugs : Compounds like 3,5-dihydroxy-4-methoxyphenethylamine may serve as NE-releasing agents in conditions requiring sympathetic activation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.